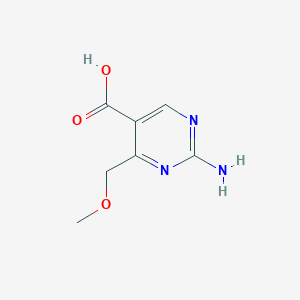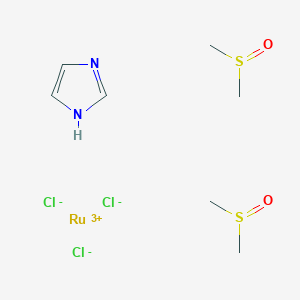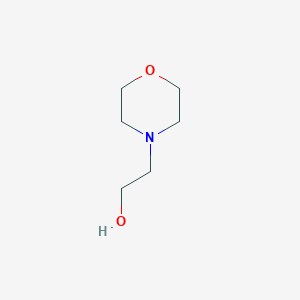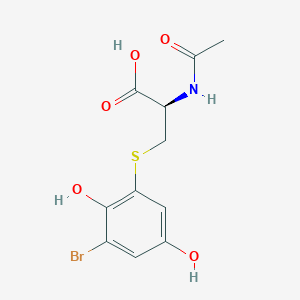
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine (ADMA) is a naturally occurring molecule that is found in human plasma and urine. It is an endogenous inhibitor of nitric oxide synthase (NOS) and has been implicated in the pathogenesis of various diseases, including cardiovascular disease, renal disease, and diabetes.
Mécanisme D'action
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to nitric oxide (NO). This results in decreased NO production and impaired endothelial function. N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine also promotes oxidative stress and inflammation, which contribute to the pathogenesis of various diseases.
Effets Biochimiques Et Physiologiques
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to have a number of biochemical and physiological effects, including decreased NO production, impaired endothelial function, increased oxidative stress and inflammation, and altered gene expression. These effects contribute to the pathogenesis of various diseases, as discussed above.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has several advantages for lab experiments, including its ability to inhibit NOS and its role in the pathogenesis of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.
Orientations Futures
There are several future directions for research on N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine, including the development of more selective inhibitors of NOS, the identification of novel biomarkers for disease risk assessment, and the exploration of the role of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine in other disease states. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine and to develop more effective therapeutic strategies for the treatment of diseases associated with N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine.
Méthodes De Synthèse
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a base. The resulting product can be purified using column chromatography or recrystallization. Other methods include the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a Lewis acid or the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a reducing agent.
Applications De Recherche Scientifique
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been extensively studied in the context of cardiovascular disease, renal disease, and diabetes. In cardiovascular disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of adverse outcomes in patients with coronary artery disease and heart failure. It has also been implicated in the pathogenesis of hypertension and atherosclerosis. In renal disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of progression to end-stage renal disease in patients with chronic kidney disease. It has also been implicated in the pathogenesis of proteinuria and glomerulosclerosis. In diabetes, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of microvascular and macrovascular complications. It has also been implicated in the pathogenesis of insulin resistance and endothelial dysfunction.
Propriétés
Numéro CAS |
126190-18-9 |
|---|---|
Nom du produit |
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine |
Formule moléculaire |
C11H12BrNO5S |
Poids moléculaire |
350.19 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1 |
Clé InChI |
NWHGRDNQEXMEMK-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
Synonymes |
2-bromo-6-(N-acetylcystein-S-yl)hydroquinone 6-BACYHQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



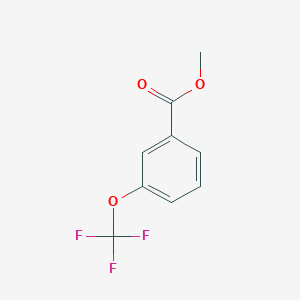
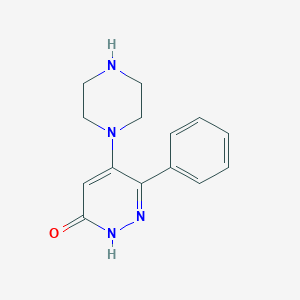
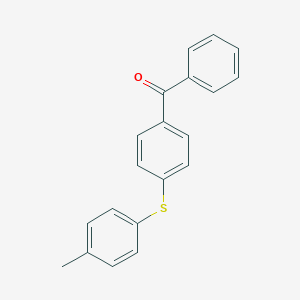
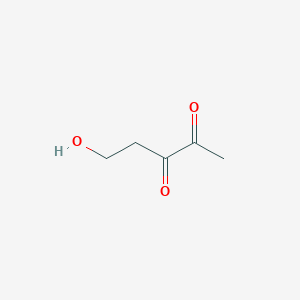
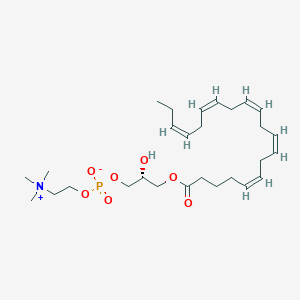
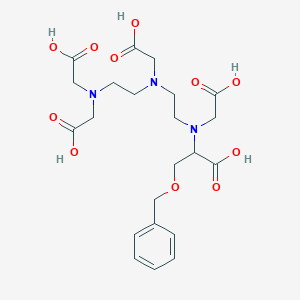
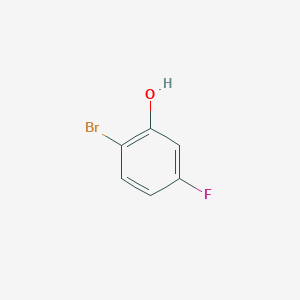
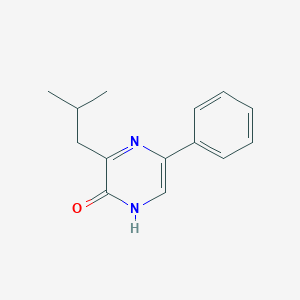
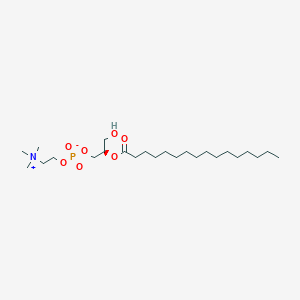
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

